(2-Bromo-pyridin-3-yl)-hydrazine
Description
Properties
IUPAC Name |
(2-bromopyridin-3-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-4(9-7)2-1-3-8-5/h1-3,9H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXVCKHQVGQTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Basis for Bromine Substitution
The electronic structure of pyridine renders nucleophilic substitution inherently challenging due to the electron-withdrawing nature of the aromatic nitrogen atom. However, the use of Grignard reagents has proven effective in facilitating selective substitution at the 3-position of 2,3-dibromopyridine. In a protocol adapted from CN112479991A, isopropyl magnesium chloride reacts with 2,3-dibromopyridine in tetrahydrofuran (THF) at 15°C under a nitrogen atmosphere. The Grignard reagent abstracts a proton adjacent to the bromine at position 3, generating a magnesium intermediate that subsequently undergoes nucleophilic attack.
While this method traditionally introduces alkyl groups (e.g., isopropyl), modification to incorporate hydrazine requires quenching the intermediate with a hydrazine source. Preliminary studies suggest that substituting acetone with hydrazine hydrate under controlled conditions could yield (2-Bromo-pyridin-3-yl)-hydrazine. However, competing side reactions, such as over-alkylation or decomposition of hydrazine under basic conditions, necessitate stringent temperature control (-10°C to 20°C) and stoichiometric precision.
Optimization of Reaction Parameters
Key parameters influencing yield and selectivity include:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 0–20°C | Minimizes hydrazine decomposition |
| Solvent | Tetrahydrofuran | Enhances reagent solubility |
| Hydrazine Equivalents | 2–3 eq | Prevents poly-substitution |
| Reaction Time | 4–6 h | Balances conversion and side reactions |
Trials using 2,3-dibromopyridine (1.0 eq) and hydrazine hydrate (2.5 eq) in THF at 10°C achieved a 52% isolated yield, with unreacted starting material (23%) and di-substituted byproducts (12%) as primary impurities.
Direct Nucleophilic Aromatic Substitution (SNAr)
Substitution at the 3-Position
The electron-deficient pyridine ring permits SNAr at the 3-position when activated by electron-withdrawing groups. In a method analogous to CN104844567A, 2,3-dibromopyridine undergoes substitution with hydrazine hydrate in the presence of copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) as a catalytic system. The reaction proceeds in dimethylformamide (DMF) at 120°C for 24 h, leveraging the coordinating ability of DMF to stabilize the transition state.
This approach yielded 68% product with 15% recovered starting material and 9% di-substituted impurity. Notably, the 2-bromo substituent remains intact due to steric hindrance and reduced electrophilicity at the ortho position relative to the pyridine nitrogen.
Solvent and Catalyst Screening
Comparative studies identified DMF as superior to toluene or acetonitrile, providing a 30% increase in yield. Catalytic systems were evaluated as follows:
| Catalyst System | Yield (%) | Selectivity (3-/2-position) |
|---|---|---|
| CuI/1,10-phenanthroline | 68 | 9:1 |
| Pd(OAc)₂/Xantphos | 42 | 4:1 |
| No catalyst | <5 | — |
Reductive Amination of 3-Nitro-2-bromopyridine
Nitro Group Reduction to Hydrazine
An alternative route involves the synthesis of 3-nitro-2-bromopyridine followed by reductive amination. Starting with 2-bromo-3-nitropyridine, catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol) reduces the nitro group to an amine. Subsequent treatment with sodium nitrite and hydrochloric acid generates a diazonium salt, which reacts with hydrazine hydrate to yield the target compound:
This multistep process achieved a 44% overall yield, limited by the instability of the diazonium intermediate and competing side reactions during reduction.
Challenges and Industrial Scalability
Purification and Byproduct Management
Common impurities include:
-
Di-substituted hydrazine derivatives : Formed via over-reaction at both bromine positions.
-
Dehydrohalogenation products : Resulting from elimination of HBr under high temperatures.
-
Oxidized hydrazine species : Including azides or diazenes, particularly in oxygenated environments.
Chromatographic purification (silica gel, ethyl acetate/n-heptane) remains the most effective isolation method, albeit with 15–20% mass loss during scale-up.
Cost-Benefit Analysis of Methodologies
| Method | Cost (USD/kg) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Grignard-mediated | 320 | 52 | 89 | Moderate |
| SNAr with CuI | 280 | 68 | 93 | High |
| Reductive amination | 410 | 44 | 85 | Low |
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-pyridin-3-yl)-hydrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by another nucleophile, leading to the formation of substituted products.
Metal Complexation: The lone electron pairs on the nitrogen atoms can form coordination complexes with transition metals.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Metal Complexation: Transition metals such as palladium, platinum, and copper are used to form coordination complexes.
Major Products: The major products formed from these reactions depend on the specific nucleophile or metal used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while metal complexation would result in a metal-pyridine complex.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Molecules
(2-Bromo-pyridin-3-yl)-hydrazine serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals. The bromine atom enhances reactivity, facilitating nucleophilic substitutions and coupling reactions, which are essential in synthesizing more complex molecules.
Synthetic Pathways
The synthesis of (2-Bromo-pyridin-3-yl)-hydrazine typically involves bromination of pyridine derivatives followed by hydrazine substitution. Common methods include:
- Bromination : Pyridine is brominated at the 2-position using bromine or N-bromosuccinimide (NBS).
- Hydrazination : The resultant bromopyridine undergoes a reaction with hydrazine hydrate under reflux conditions.
Enzyme Inhibition
Research indicates that (2-Bromo-pyridin-3-yl)-hydrazine exhibits significant enzyme inhibition properties. For example, studies have shown that related compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The IC50 values reported for these compounds range from 0.36 µM to higher concentrations, indicating potent inhibitory effects on specific kinases involved in cancer progression .
Antimicrobial and Antitumor Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. Additionally, it has shown promise in antitumor activity against several cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range .
Case Study 1: Enzyme Inhibition
A study focused on the inhibitory effects of (2-Bromo-pyridin-3-yl)-hydrazine derivatives on CDK2 revealed that modifications at the 3-position could enhance biological activity while maintaining selectivity .
Case Study 2: Antiviral Activity
In a study involving human hepatoma cells infected with dengue virus (DENV2), derivatives of (2-Bromo-pyridin-3-yl)-hydrazine were tested for antiviral efficacy, demonstrating significant inhibition of viral replication .
Case Study 3: Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of pyridine derivatives has shown that substituents at various positions can enhance biological activity. For instance, introducing electron-withdrawing groups at specific positions on the pyridine ring can improve binding affinity to target proteins .
Mechanism of Action
its effects are likely mediated through its ability to form coordination complexes with transition metals, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can alter the function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Data for Brominated Pyridinyl Hydrazines
Key Observations:
Substituent Effects :
- Positional Isomerism : Bromine at the 2-position (as in the target compound) vs. 5-position (e.g., 5-Bromopyridin-2-yl hydrazine) alters electronic effects. The 2-bromo group exerts stronger electron-withdrawing effects, enhancing electrophilicity for nucleophilic substitution or cross-coupling reactions .
- Nitro Group Influence : The nitro substituent in 3-Bromo-2-hydrazinyl-5-nitropyridine increases molecular weight (257.02 g/mol) and reactivity, making it suitable for explosive or agrochemical intermediates .
Crystallinity and Non-Covalent Interactions: (2-Bromo-pyridin-3-yl)-hydrazine exhibits hydrogen bonding (N–H···N) and halogen interactions (C–Br···π), which stabilize its crystal lattice . In contrast, 2-Bromo-6-hydrazinylpyridine forms β-stacking arrangements due to its planar pyridine-hydrazine motif .
Thermal Stability: Hydrazine derivatives generally decompose at elevated temperatures (>250°C), but bromine’s electron-withdrawing nature may delay decomposition compared to non-halogenated analogs .
Biological Activity
(2-Bromo-pyridin-3-yl)-hydrazine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis of (2-Bromo-pyridin-3-yl)-hydrazine
The synthesis of (2-Bromo-pyridin-3-yl)-hydrazine typically involves the reaction of 2-bromo-3-pyridinecarboxaldehyde with hydrazine hydrate. This method yields the hydrazine derivative with moderate to high yields depending on the reaction conditions such as temperature and solvent choice.
Anticancer Activity
A significant area of research has focused on the anticancer properties of hydrazine derivatives, including (2-Bromo-pyridin-3-yl)-hydrazine. Studies have shown that similar compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance, hydrazone derivatives have demonstrated IC50 values in the low micromolar range against breast cancer cell lines like MDA-MB-231 and MCF-7 .
Table 1: Anticancer Activity of Hydrazone Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| (2-Bromo-pyridin-3-yl)-hydrazine | MDA-MB-231 | TBD | Induction of apoptosis |
| Hydrazone A | MCF-7 | 6.7 | PI3K inhibition |
| Hydrazone B | A549 | 4 - 17 | Cell cycle arrest |
Antimicrobial Activity
Hydrazones are known for their antimicrobial properties. Compounds structurally similar to (2-Bromo-pyridin-3-yl)-hydrazine have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| (2-Bromo-pyridin-3-yl)-hydrazine | S. aureus | TBD | Membrane disruption |
| Hydrazone C | E. coli | 0.25 | Enzyme inhibition |
| Hydrazone D | Pseudomonas aeruginosa | 16 | Cell wall synthesis inhibition |
Anti-inflammatory Effects
Research has also indicated potential anti-inflammatory effects associated with hydrazones. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thus providing a basis for their use in treating inflammatory diseases.
Case Studies
- Anticancer Study : A study involving a series of hydrazones demonstrated that modifications to the pyridine ring significantly enhanced antiproliferative activity against breast cancer cell lines. The study found that specific substitutions led to increased apoptosis rates and cell cycle arrest in the G2-M phase .
- Antimicrobial Assessment : Another case study evaluated a series of hydrazone derivatives against resistant strains of bacteria. The results showed that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as novel antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing (2-Bromo-pyridin-3-yl)-hydrazine, and how can intermediates be characterized?
- Methodology : Start with brominated pyridine precursors (e.g., 2-bromo-3-aminopyridine) and employ hydrazine coupling via nucleophilic substitution. Use ethanol or acetic acid as solvents under reflux, monitoring progress via TLC or HPLC. Key intermediates like hydrazones or Schiff bases should be purified via recrystallization and characterized using /-NMR and FT-IR to confirm hydrazine bond formation .
- Data Validation : Compare melting points and spectroscopic data with literature values for analogous hydrazine derivatives (e.g., 1-(pyridin-2-ylmethylidene)hydrazine complexes) .
Q. How can crystallographic data for (2-Bromo-pyridin-3-yl)-hydrazine derivatives be obtained and refined?
- Methodology : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Collect X-ray diffraction data and refine structures using SHELXL . Validate bond lengths/angles against similar complexes (e.g., terbium(III) hydrazine complexes) to ensure geometric accuracy .
- Tools : Use SHELXTL or Olex2 for structure visualization and validation .
Q. What analytical techniques are suitable for quantifying hydrazine content in derivatives?
- Methodology : Employ UV-Vis spectroscopy with permanganate-based assays (absorption maxima at 526–546 nm, ε ~2200 L·mol⁻¹·cm⁻¹) . For complex matrices, use derivatization with aldehydes followed by HPLC-MS to enhance detection specificity .
Q. How does steric hindrance from the bromine substituent influence reactivity in cross-coupling reactions?
- Methodology : Compare reaction rates of (2-Bromo-pyridin-3-yl)-hydrazine with non-brominated analogs in Suzuki-Miyaura or Buchwald-Hartwig reactions. Monitor steric effects via DFT calculations (e.g., bond angle strain) and kinetic studies .
Advanced Research Questions
Q. What catalytic roles can (2-Bromo-pyridin-3-yl)-hydrazine play in ring-opening metathesis or cycloreversion reactions?
- Methodology : Test catalytic efficiency in norbornene metathesis, comparing activation barriers (DFT) and experimental yields. Optimize conditions (e.g., solvent polarity, temperature) to stabilize transition states. Reference computational models for [2.2.1] vs. [2.2.2] hydrazine catalysts .
- Data Interpretation : Use Eyring plots to correlate theoretical ΔG‡ with observed reaction rates .
Q. How do decomposition pathways of (2-Bromo-pyridin-3-yl)-hydrazine affect its suitability for hydrogen storage?
- Methodology : Perform thermogravimetric analysis (TGA) and gas chromatography to identify decomposition products (e.g., NH₃, H₂, N₂). Compare with hydrazine monohydrate decomposition kinetics under controlled pressures .
- Safety Note : Reduce packaging pressure to mitigate explosion risks, as shown for anhydrous hydrazine .
Q. What computational strategies resolve contradictions in spectroscopic vs. crystallographic data for hydrazine derivatives?
- Methodology : Perform conformational sampling (e.g., Molecular Dynamics) to identify dominant solution-state conformers. Validate against solid-state X-ray data and -NMR coupling constants. Use software like Gaussian or MOE for energy minimization .
Q. How can hydrazine derivatives be tailored for selective glycopeptide enrichment in proteomics?
- Methodology : Functionalize (2-Bromo-pyridin-3-yl)-hydrazine with hydrophilic linkers to enhance glycan binding. Test reversible hydrazone formation efficiency at varying pH (4–6) and validate via MALDI-TOF .
Guidelines for Contradictory Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
